molecular formula C13H11ClO2S3 B2725928 4-[(3-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione CAS No. 339019-27-1

4-[(3-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Cat. No.: B2725928
CAS No.: 339019-27-1
M. Wt: 330.86
InChI Key: ZHLFEWUUGCFYHD-UHFFFAOYSA-N
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Description

4-[(3-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound that contains sulfur and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzenethiol with a suitable dihydrothienothiopyran precursor in the presence of an oxidizing agent to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity . The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression .

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S3/c14-9-2-1-3-10(8-9)18-12-5-7-19(15,16)13-11(12)4-6-17-13/h1-4,6,8,12H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLFEWUUGCFYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1SC3=CC(=CC=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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